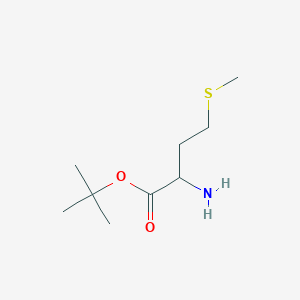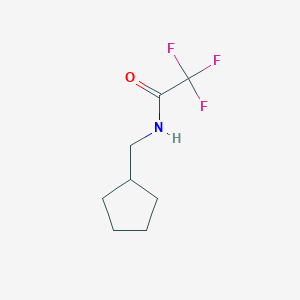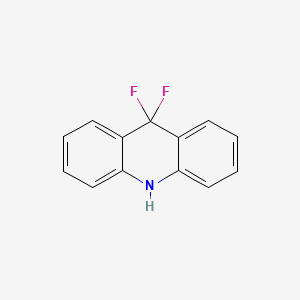
9,9-Difluoro-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluoro-9,10-dihydroacridine is a chemical compound with the molecular formula C13H9F2N. It is a derivative of acridine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 9,10-dihydroacridine derivatives involves a modular one-pot synthesis. This process includes a selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation of the olefin formed as an intermediate. The reaction is catalyzed by a combination of hexafluoroisopropanol and triflimide .
Industrial Production Methods
While specific industrial production methods for 9,9-Difluoro-9,10-dihydroacridine are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydroacridine to its corresponding acridine derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acridine derivatives, while reduction can produce various hydrogenated forms of the compound.
Scientific Research Applications
9,9-Difluoro-9,10-dihydroacridine has several scientific research applications:
Medicinal Chemistry: Derivatives of 9,10-dihydroacridine have shown strong antibacterial activity against Gram-positive bacteria, including MRSA, VISA, and VRE.
Photophysical Studies: The compound is used in the study of photophysical properties, including fluorescence and delayed fluorescence, which are important for various applications in materials science.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-9,10-dihydroacridine in antibacterial applications involves the promotion of FtsZ polymerization and disruption of Z-ring formation at the bacterial cell division site. This interruption in cell division ultimately leads to bacterial cell death . In organic electronics, the compound’s electron-donating properties and potential for chemical modifications make it a valuable component in TADF molecules, enhancing their efficiency and performance .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: This compound is similar in structure but has methyl groups instead of fluorine atoms.
Phenoxazine Derivatives: These compounds share similar photophysical properties and are used in similar applications, such as OLEDs.
Uniqueness
The presence of fluorine atoms in 9,9-Difluoro-9,10-dihydroacridine enhances its chemical stability and alters its electronic properties compared to its non-fluorinated counterparts. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
CAS No. |
1204295-55-5 |
|---|---|
Molecular Formula |
C13H9F2N |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
9,9-difluoro-10H-acridine |
InChI |
InChI=1S/C13H9F2N/c14-13(15)9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8,16H |
InChI Key |
ZGFJELBXRKBSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3,4-Dimethoxyphenyl)-1,2-dibromoethyl]-1,2-dimethoxybenzene](/img/structure/B12091217.png)
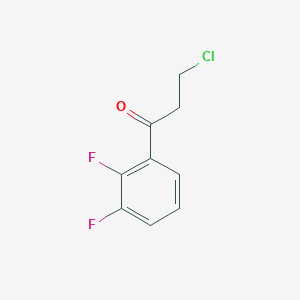


![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)
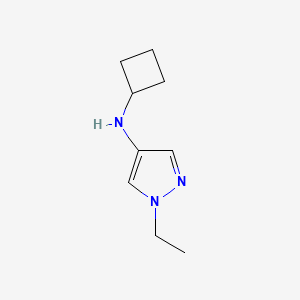
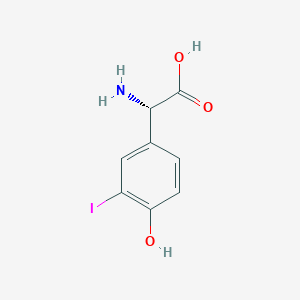
![1-(2,7-Diaza-spiro[3.5]non-7-yl)-2-(4-methoxy-phenyl)-ethanone](/img/structure/B12091240.png)
![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)
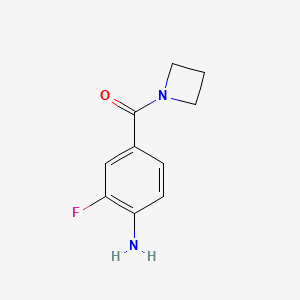

![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)
